molecular formula C10H14O2 B146634 1-Methoxy-4-(2-methoxyethyl)benzene CAS No. 80314-58-5

1-Methoxy-4-(2-methoxyethyl)benzene

Cat. No. B146634
CAS RN: 80314-58-5
M. Wt: 166.22 g/mol
InChI Key: VRHBKUJDGWQGPD-UHFFFAOYSA-N
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Description

1-Methoxy-4-(2-methoxyethyl)benzene is a chemical compound that belongs to the class of organic compounds known as aromatic ethers. These are organic compounds containing an ether group with a benzene ring attached to it. The specific structure of 1-methoxy-4-(2-methoxyethyl)benzene suggests that it has a methoxy group (-OCH3) attached to the benzene ring, as well as a 2-methoxyethyl group (-CH2CH2OCH3).

Synthesis Analysis

The synthesis of aromatic compounds with methoxy groups can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4H-1,2-benzoxazine derivatives, which are related to the structure of interest, has been achieved by treating methyl 2-nitro-3-phenylpropionate with trifluoromethanesulfonic acid, yielding good results . Although this method does not directly describe the synthesis of 1-methoxy-4-(2-methoxyethyl)benzene, it provides insight into the type of reactions that might be used to introduce methoxy groups onto a benzene ring.

Molecular Structure Analysis

The molecular structure of aromatic ethers like 1-methoxy-4-(2-methoxyethyl)benzene can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 1-(4-methoxyphenyl)-3-phthalimido-4-thiomethyl-4-phenylmethyl-2-azetidinone benzene solvate, was determined using X-ray diffraction methods . This type of analysis provides detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of similar compounds.

Chemical Reactions Analysis

The reactivity of methoxy-substituted aromatic compounds can be quite varied. For example, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 has been studied, revealing complex formation between the ether and BCl3 . This suggests that 1-methoxy-4-(2-methoxyethyl)benzene could also participate in reactions with Lewis acids due to the presence of ether groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methoxy-4-(2-methoxyethyl)benzene would be influenced by its functional groups. The presence of methoxy groups typically increases the solubility of aromatic compounds in organic solvents. The compound's boiling point, melting point, and density would be determined by its molecular weight and structure. Although the provided papers do not directly report the properties of 1-methoxy-4-(2-methoxyethyl)benzene, they offer a context for understanding how methoxy groups affect the properties of aromatic compounds .

Scientific Research Applications

1. Polymerization Initiator and Transfer Agent

1,4-Bis(1-methoxy-1-methylethyl)benzene, a derivative of 1-Methoxy-4-(2-methoxyethyl)benzene, has been studied as an initiator/transfer agent in cationic polymerizations. Its activation involves complex formation with BCl3, which contrasts with classical initiators like 1,4-bis(1-chloro-1-methylethyl)benzene (Dittmer, Pask, & Nuyken, 1992).

2. Structural Analysis in Chemistry

The structures of derivatives such as 1-methoxy-4-[(phenylselanyl)methyl]benzene have been determined, providing insights into σ(C-Se)-π hyperconjugation effects. These studies do not show significant differences in bond lengths, indicating limited impact of hyperconjugation on structural parameters (White & Blanc, 2014).

3. Catalysis in Organic Reactions

1-Methoxy-2-(supermesitylphosphanylidenemethyl)-benzene ligands, a related compound, have been used in palladium(II) complexes for Suzuki and Sonogashira cross-coupling reactions. These complexes demonstrate significant catalytic activity, comparable to other established catalysts in similar reactions (Deschamps, Goff, Ricard, & Floch, 2007).

4. Applications in Material Chemistry

Derivatives of 1-Methoxy-4-(2-methoxyethyl)benzene have been used in synthesizing nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds. These studies contribute to understanding the molecular dynamics and structural properties of novel organic materials (Kou et al., 2010).

5. Liquid-Phase Oxidation Studies

Research on the liquid-phase oxidation of isomeric methoxy-(1-methylethyl)benzenes to hydroperoxides includes studies on compounds like 1-methoxy-4-(1-methylethyl)benzene. These studies are crucial for understanding the kinetics and thermal stability of such oxidation processes (Zawadiak, Jakubowski, & Stec, 2005).

6. Supramolecular Chemistry

Compounds structurally related to 1-Methoxy-4-(2-methoxyethyl)benzene have been used to study new supramolecular packing motifs. This research has implications for the design of columnar liquid crystals and other materials with specific molecular organizations (Lightfoot, Mair, Pritchard, & Warren, 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-methoxy-4-(2-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHBKUJDGWQGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868567
Record name 1-Methoxy-4-(2-methoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-(2-methoxyethyl)benzene

CAS RN

80314-58-5
Record name 1-Methoxy-4-(2-methoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80314-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(2-Methoxyethyl)anisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080314585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(2-methoxyethyl)anisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.204
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RM Borkar, B Raju, R Srinivas, P Patel… - Biomedical …, 2012 - Wiley Online Library
A rapid, specific and reliable isocratic high‐performance liquid chromatography combined with quadrupole time‐of‐flight electrospray ionization tandem mass spectrometry (LC/Q‐TOF‐…
FA Marques, EP Wendler, A Macedo… - Brazilian Archives of …, 2009 - SciELO Brasil
Several synthetic and commercial analogs of 1,4-dimethoxybenzene, a kairomone of Diabrotica speciosa, along with other compounds already shown to be attractive to other species of …
Number of citations: 7 www.scielo.br
N Fleury-Brégeot, M Presset, F Beaumard… - The Journal of …, 2012 - ACS Publications
The introduction of an alkoxyethyl moiety onto aromatic substructures has remained a long-standing challenge for synthetic organic chemists. The main reasons are the inherent …
Number of citations: 56 pubs.acs.org

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